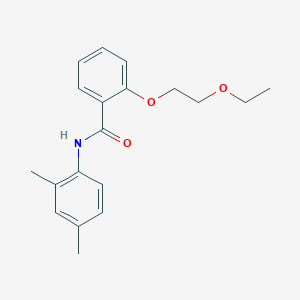
N-(3-propoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-propoxyphenyl)benzamide, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known for its unique pharmacological properties. In
作用機序
The mechanism of action of N-(3-propoxyphenyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve memory and cognitive function, and protect against neuronal damage. It has also been shown to have antioxidant properties and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(3-propoxyphenyl)benzamide is its wide range of pharmacological activities, which make it a promising candidate for the treatment of various diseases. It is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(3-propoxyphenyl)benzamide. One area of research is the investigation of its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the exploration of its anti-inflammatory and analgesic effects, which could make it a promising candidate for the treatment of chronic pain conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns.
Conclusion
This compound is a promising compound with a wide range of pharmacological activities and potential therapeutic applications. Its unique properties make it a valuable tool for scientific research and drug development. Further studies are needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
合成法
The synthesis of N-(3-propoxyphenyl)benzamide involves the reaction between 3-propoxyaniline and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a white solid which is then purified using recrystallization. The purity of the final product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(3-propoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,17,18) |
InChIキー |
NRKYDRRNCNLYGI-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)


![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)

![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)